molecular formula C20H22N2O4S B2546135 N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-65-9

N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2546135
CAS No.: 896358-65-9
M. Wt: 386.47
InChI Key: UUCZSIMAEZFWBV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrido[3,2,1-ij]quinoline core. Key structural elements include:

  • A 3-oxo group in the tetrahydroquinoline ring, which may influence hydrogen-bonding interactions.
  • A 2-ethoxyphenyl sulfonamide substituent at position 9, contributing to solubility and electronic effects.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-2-26-18-8-4-3-7-17(18)21-27(24,25)16-12-14-6-5-11-22-19(23)10-9-15(13-16)20(14)22/h3-4,7-8,12-13,21H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZSIMAEZFWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle. This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the affected bacteria are unable to replicate and grow.

Biological Activity

N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound belonging to the class of pyridoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S with a molecular weight of approximately 348.43 g/mol. It features a sulfonamide group which is characteristic of many biologically active compounds. The presence of the ethoxyphenyl group enhances its solubility and may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar in structure to N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline have demonstrated significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar quinoline structures have shown activity against various cancer cell lines including human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)
Compound AMDA-MB-23115
Compound BA54920
N-(2-ethoxyphenyl)-...C-3225

Antibacterial Activity

The sulfonamide group also suggests potential antibacterial activity. Compounds with similar structures have been tested against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds typically range from 16 to 64 µg/mL against standard strains. Notably, modifications to the quinoline structure can significantly affect antibacterial potency .
Bacterial StrainMIC (µg/mL)
MRSA32
E. faecalis64

The biological activity of N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating key regulatory proteins such as P53 and BAX.
  • Antimicrobial Mechanisms : The sulfonamide moiety may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial metabolism.

Case Studies

Several studies have documented the effects of related compounds on cancer and bacterial cell lines:

  • Study on Anticancer Activity : A study evaluating a series of quinoline derivatives found that specific substitutions on the quinoline core enhanced anticancer efficacy while maintaining low toxicity to normal cells .
  • Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria and highlighted the importance of structural features in determining biological outcomes .

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial activity through its mechanism of action as a competitive inhibitor of dihydropteroate synthetase. This enzyme plays a crucial role in bacterial folic acid synthesis, and inhibition leads to the disruption of bacterial growth and replication. Research indicates that quinoxaline derivatives, including sulfonamide hybrids like N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide, have shown efficacy against various bacterial strains. This includes Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics (Irfan et al., 2021).

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have indicated that similar quinoxaline-based compounds possess the ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the sulfonamide group enhances its interaction with biological targets involved in cancer progression (Irfan et al., 2021).

Biochemical Pathways

This compound disrupts folate metabolism by inhibiting dihydropteroate synthetase. This inhibition leads to reduced synthesis of folate derivatives necessary for nucleic acid synthesis in bacteria (Irfan et al., 2021).

Safety and Toxicity

While the compound shows promise in therapeutic applications, understanding its safety profile is essential. Research indicates that sulfonamides can exhibit toxicity under specific conditions; thus, further studies are needed to evaluate the safety parameters associated with this compound.

Case Studies and Research Findings

Study Findings
Irfan et al. (2021)Highlighted the broad spectrum of biological activities associated with quinoxaline derivatives; suggested potential for this compound in antibacterial and anticancer therapies.
RSC Advances (2014)Discussed the synthesis and characterization of related compounds demonstrating significant antimicrobial activity against various pathogens.

Comparison with Similar Compounds

3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

  • Substituent : 4-(Trifluoromethyl)phenyl sulfonamide.
  • Molecular Formula : C₁₉H₁₇F₃N₂O₃S (MW: 410.41).
  • Key Differences :
    • The trifluoromethyl group at the para position increases lipophilicity (logP ~2.8) compared to the ethoxy group (logP ~2.2).
    • Enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
    • Reduced solubility in aqueous media (clogS: -4.5 vs. -3.9 for the ethoxy analog).
  • Research Implications : The CF₃ group may improve blood-brain barrier penetration, making it suitable for CNS targets .

N-[2-(Diethylamino)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide Hydrochloride

  • Substituent: Diethylaminoethyl carboxamide and 9-fluoro-7-hydroxy groups.
  • Molecular Formula : C₂₂H₂₈FN₃O₃·HCl (MW: 461.94).
  • Key Differences :
    • Carboxamide vs. sulfonamide : Carboxamide offers weaker hydrogen-bond acceptor capacity but improved cell permeability.
    • Fluorine atom at position 9 enhances metabolic stability and may modulate target selectivity.
    • The hydroxy group at position 7 introduces polarity, improving aqueous solubility (clogS: -2.1).
  • Research Implications: Potential for antimicrobial or anticancer applications due to fluorinated quinoline motifs .

N-(3-Methoxyphenyl)-N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

  • Core Structure: Tetrahydroquinoxaline with two oxo groups.
  • Molecular Formula : C₁₆H₁₅N₃O₅S (MW: 361.38).
  • Key Differences: Quinoxaline vs.
  • Research Implications: May target NAD(P)H-dependent enzymes due to the dioxo-quinoxaline scaffold .

N-(2,3-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

  • Substituent : 2,3-Dimethylphenyl carboxamide.
  • Molecular Formula : C₂₂H₂₁N₂O₃ (MW: 361.42).
  • Key Differences :
    • Dimethylphenyl group : Enhances hydrophobicity (clogP: 3.5) but may reduce target specificity.
    • Carboxamide vs. sulfonamide : Alters binding kinetics and solubility profile.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Core Structure Molecular Formula MW clogP Solubility (clogS) Key Features
Target Compound 2-ethoxyphenyl sulfonamide Pyrido[3,2,1-ij]quinoline C₁₉H₂₁N₂O₄S 385.45 2.2 -3.9 Balanced lipophilicity, moderate solubility
3-Oxo-N-[4-(trifluoromethyl)phenyl]-... () 4-CF₃-phenyl sulfonamide Pyrido[3,2,1-ij]quinoline C₁₉H₁₇F₃N₂O₃S 410.41 2.8 -4.5 High metabolic stability, CNS potential
N-[2-(diethylamino)ethyl]-9-fluoro-... () Diethylaminoethyl carboxamide Pyrido[3,2,1-ij]quinoline C₂₂H₂₈FN₃O₃·HCl 461.94 3.0 -2.1 Fluorinated, antimicrobial potential
N-(3-Methoxyphenyl)-N-methyl-2,3-dioxo-... () 3-methoxyphenyl sulfonamide Tetrahydroquinoxaline C₁₆H₁₅N₃O₅S 361.38 1.9 -3.2 NAD(P)H enzyme targeting
N-(2,3-Dimethylphenyl)-7-hydroxy-5-oxo-... () 2,3-dimethylphenyl carboxamide Pyrido[3,2,1-ij]quinoline C₂₂H₂₁N₂O₃ 361.42 3.5 -3.8 Anticancer scaffold

Research Findings and Trends

  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition (e.g., carbonic anhydrase), while carboxamides improve membrane permeability .
  • Fluorine Substitution : Fluorine atoms enhance metabolic stability and electronegativity, as seen in and , aligning with trends in drug design .
  • Aryl Group Positioning : Para-substituted aryl groups (e.g., CF₃ in ) increase steric and electronic effects compared to ortho-substituted (e.g., ethoxy in the target compound), impacting target engagement.

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